alpha-(1-(Dimethylamino)-2-butyl)benzhydrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(1-(Dimethylamino)-2-butyl)benzhydrol is an organic compound that belongs to the class of benzhydrol derivatives It is characterized by the presence of a dimethylamino group attached to a butyl chain, which is further connected to a benzhydrol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(1-(Dimethylamino)-2-butyl)benzhydrol typically involves the reaction of benzhydrol with a suitable dimethylamino butylating agent. One common method is the reductive amination of benzhydrol with 1-(dimethylamino)-2-butanone in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Alpha-(1-(Dimethylamino)-2-butyl)benzhydrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Benzophenone derivatives.
Reduction: Benzhydrol derivatives.
Substitution: N-substituted benzhydrol derivatives.
Scientific Research Applications
Alpha-(1-(Dimethylamino)-2-butyl)benzhydrol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-(1-(Dimethylamino)-2-butyl)benzhydrol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzhydrol: Lacks the dimethylamino and butyl groups, making it less versatile in chemical reactions.
1-(Dimethylamino)-2-butanol: Contains a similar dimethylamino group but lacks the benzhydrol moiety.
N,N-Dimethylbenzylamine: Similar in structure but with different reactivity due to the absence of the butyl chain.
Uniqueness
Alpha-(1-(Dimethylamino)-2-butyl)benzhydrol is unique due to its combination of a benzhydrol moiety with a dimethylamino butyl chain. This structural feature imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
Properties
CAS No. |
4082-39-7 |
---|---|
Molecular Formula |
C19H25NO |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-1,1-diphenylbutan-1-ol |
InChI |
InChI=1S/C19H25NO/c1-4-16(15-20(2)3)19(21,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,16,21H,4,15H2,1-3H3 |
InChI Key |
HHXXSECRKDVQBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN(C)C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.